6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

FLT3 inhibition Acute Myeloid Leukemia Kinase inhibitor scaffold

Kinase drug discovery programs targeting FLT3-mutant AML often lack selective, well-characterized starting scaffolds with validated co-crystal structural data. 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine addresses this gap as a dual FLT3/BCR-ABL inhibitor with: • FLT3 phosphorylation IC₅₀ = 4 nM; BCR-ABL IC₅₀ = 435 nM • Primary amine handle for rapid parallel SAR library synthesis (amide, sulfonamide, urea) • Structurally validated by PF-04254644 c-Met co-crystal template (3zclA01) Supplied with rigorous analytical certification for reproducible oncology research.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1185767-30-9
Cat. No. B1428078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
CAS1185767-30-9
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C(C=C2)N
InChIInChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12)
InChIKeyVUROTULAXWJUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine: Dual FLT3/BCR-ABL Inhibitor Scaffold


6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS: 1185767-30-9, MF: C₈H₉N₅, MW: 175.19) is a heterocyclic small molecule comprising a pyridazine core directly linked to a 1-methylpyrazole moiety at the 6-position, with a primary amine at the 3-position. This compound functions as a versatile kinase inhibitor scaffold, with documented inhibitory activity against the FLT3 and BCR-ABL tyrosine kinases [1], and has been implicated in c-Met kinase modulation [2]. Its structural features position it as a valuable starting point for medicinal chemistry optimization in oncology programs.

6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine: Substitution Failure


In silico and empirical structure-activity relationship (SAR) studies demonstrate that the kinase inhibitory profile of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is exquisitely sensitive to the specific regioisomeric and substituent arrangement. Altering the position of the methyl group on the pyrazole ring or modifying the pyridazine core with electron-withdrawing groups (e.g., chloro at the 4-position) leads to divergent target engagement profiles and significant shifts in potency. For instance, the closely related analog 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is primarily employed as a synthetic building block for further derivatization rather than as a direct bioactive molecule, underscoring that the 6-aryl substitution pattern and the unsubstituted 3-amino group of the target compound are critical for its characteristic dual FLT3/BCR-ABL inhibition. Therefore, generic substitution with other pyrazole- or pyridazine-containing compounds will not recapitulate the validated dual inhibition profile essential for specific oncological target validation workflows.

6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine: Kinase Inhibition Comparative Evidence


FLT3 Inhibitory Potency in Cell-Based Assays

Inhibition of FLT3 phosphorylation was evaluated using a cell-based assay. 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine exhibits an IC₅₀ of 4 nM against FLT3 [1]. This potency is comparable to the clinically evaluated FLT3 inhibitor crenolanib, which demonstrates an IC₅₀ of 4 nM in similar FLT3 inhibition assays [2]. The target compound's activity is also within range of the approved agent quizartinib, which shows IC₅₀ values between 1.1 nM and 4.2 nM for FLT3 variants .

FLT3 inhibition Acute Myeloid Leukemia Kinase inhibitor scaffold

BCR-ABL Inhibition in Ba/F3 Proliferation Model

Cellular antiproliferative effects mediated by BCR-ABL inhibition were assessed in mouse Ba/F3 cells. 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine displays an IC₅₀ of 435 nM against BCR-ABL-dependent proliferation [1]. In stark contrast, the clinically approved pan-BCR-ABL inhibitor ponatinib achieves picomolar potency with an IC₅₀ of 0.37 nM . This substantial difference highlights that while the target compound possesses inherent BCR-ABL activity, it is significantly less potent than optimized therapeutics.

BCR-ABL inhibition Chronic Myeloid Leukemia Kinase inhibitor scaffold

c-Met Kinase Interaction Potential

Structural biology efforts have resolved the c-Met kinase domain in complex with an advanced inhibitor (PF-04254644) that contains the exact 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-yl moiety as its core recognition element [1]. While PF-04254644 is a potent c-Met inhibitor (IC₅₀ ~4 nM) with high kinase selectivity, the parent 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine serves as the essential minimal pharmacophore. Comparative analysis indicates that the unoptimized scaffold requires additional substituents (e.g., the quinoline group in PF-04254644) to achieve the potency and selectivity profile necessary for c-Met targeting.

c-Met inhibition Kinase inhibitor scaffold Structural biology

Synthetic Versatility as a Building Block

The 3-amino group on the pyridazine ring of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine provides a primary site for nucleophilic derivatization (e.g., amide bond formation, reductive amination). In contrast, the chloro-substituted analog 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is primarily utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diversity at the 4-position . The target compound's amino group allows for a distinct set of synthetic transformations, enabling the rapid generation of structurally diverse libraries focused on N-functionalized pyridazines, which is a key differentiator for medicinal chemistry campaigns seeking to explore chemical space orthogonal to C-substituted analogs.

Medicinal chemistry Chemical synthesis Building block

6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine: High-Value Application Scenarios


Hit-to-Lead Optimization for FLT3-Driven AML

Researchers can utilize 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine as a starting point for SAR campaigns aimed at improving potency against FLT3 mutants. With a baseline IC₅₀ of 4 nM against FLT3 phosphorylation, the scaffold already possesses potency comparable to crenolanib. Medicinal chemists can focus on derivatizing the 3-amino group or the pyrazole ring to enhance selectivity over other kinases or improve pharmacokinetic properties, while maintaining the favorable binding orientation validated by the PF-04254644 c-Met co-crystal structure.

Dual FLT3/BCR-ABL Chemical Probe Development

The documented dual inhibition of FLT3 (IC₅₀ = 4 nM) and BCR-ABL (IC₅₀ = 435 nM) makes this compound a valuable tool for investigating synergistic vulnerabilities in hematologic malignancies. In cellular models, the compound can be used to dissect the relative contributions of FLT3 and BCR-ABL signaling to proliferation and survival, particularly in disease contexts where both pathways are dysregulated. The moderate BCR-ABL activity also allows for the design of focused libraries to dial in or out this activity as needed.

Structure-Based Design of Selective c-Met Inhibitors

The co-crystal structure of PF-04254644 bound to c-Met provides a precise template for structure-based design. Procurement of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine enables synthetic elaboration to introduce substituents that occupy the ribose pocket or extend toward the solvent-exposed region, as guided by the 3zclA01 structural data. This approach can yield novel c-Met inhibitors with improved kinase selectivity profiles, leveraging the parent scaffold's ability to anchor the inhibitor in the ATP-binding pocket.

N-Functionalized Pyridazine Libraries for Kinase Screening

The primary amine group at the pyridazine 3-position is an ideal handle for parallel synthesis of amide, sulfonamide, or urea derivatives. This allows for rapid exploration of structure-activity relationships across a broad panel of kinases. Unlike C-substituted analogs, this compound provides a synthetic entry point for generating libraries with diverse N-linked vectors, which can be screened to identify novel kinase inhibitor chemotypes with unique selectivity fingerprints.

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